molecular formula C16H20N2O3S B2573210 (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-65-8

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Cat. No.: B2573210
CAS No.: 868142-65-8
M. Wt: 320.41
InChI Key: YLAWWKNLHSLKCT-GULLIVQYSA-N
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Description

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dimethoxybenzylidene group and an ethylimino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazolidinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potentially inhibits key enzymes involved in microbial growth or inflammation.

    Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.

    DNA Interaction: Possible interaction with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-(benzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one: Lacks the dimethoxy groups, which may affect its biological activity.

    (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-methyl-2-(methylimino)thiazolidin-4-one: Contains methyl groups instead of ethyl groups, potentially altering its chemical properties and reactivity.

Uniqueness

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is unique due to the presence of both the dimethoxybenzylidene and ethylimino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential antimicrobial, anticancer, and other pharmacological properties through various studies and findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a thiazolidinone core, which is essential for its biological activity. The presence of the methoxy groups and the ethyl imino group contributes to its unique properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : A study found that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity indices for synthesized derivatives ranged from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .
CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
2e88.4691.66
2b53.84Not specified
Reference (Ampicillin)26 mm inhibition zoneNot applicable

This indicates that modifications on the phenyl group significantly enhance antibacterial activity.

Anticancer Activity

Thiazolidin-4-one derivatives have also shown promise in anticancer research. They have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Thiazolidinones may act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth .
  • Cell Lines Tested : Studies have utilized different cancer cell lines to evaluate the cytotoxic effects of these compounds, with promising results indicating potential for drug development .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized multiple thiazolidinone derivatives and assessed their biological activities, revealing that certain modifications led to enhanced bioactivity .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substituents on the thiazolidinone scaffold could significantly influence biological outcomes .

Properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWWKNLHSLKCT-PUYCAGIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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